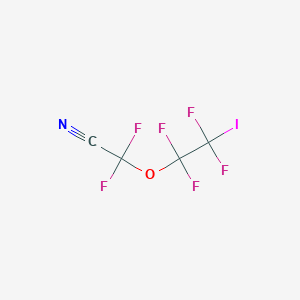
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile is a fluorinated organic compound with the molecular formula C4F6INO
Métodos De Preparación
The synthesis of difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile typically involves the reaction of appropriate fluorinated precursors under specific conditions. One common method involves the reaction of 1,1,2,2-tetrafluoro-2-iodoethanol with difluoroacetonitrile in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity .
Análisis De Reacciones Químicas
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles, such as halides or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Addition Reactions: The multiple fluorine atoms in the compound make it reactive towards addition reactions with various electrophiles.
Common reagents used in these reactions include halides, amines, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: The compound’s unique fluorinated structure makes it useful in the study of fluorine-containing biomolecules and their interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile involves its interaction with specific molecular targets and pathways. The presence of multiple fluorine atoms enhances its reactivity and ability to form strong bonds with various substrates. The iodine atom can participate in substitution reactions, leading to the formation of new compounds with different properties .
Comparación Con Compuestos Similares
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile can be compared with other similar fluorinated compounds, such as:
Difluoro(1,1,2,2-tetrafluoro-2-iodoethoxy)benzene: This compound has a similar structure but with a benzene ring instead of an acetonitrile group.
Methyl difluoro(1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethoxy)acetate: This compound contains a methyl ester group and a trifluoromethoxy group, making it structurally similar but with different functional groups.
The uniqueness of this compound lies in its combination of fluorine and iodine atoms, which impart distinct chemical properties and reactivity compared to other fluorinated compounds .
Propiedades
Número CAS |
98296-50-5 |
|---|---|
Fórmula molecular |
C4F6INO |
Peso molecular |
318.94 g/mol |
Nombre IUPAC |
2,2-difluoro-2-(1,1,2,2-tetrafluoro-2-iodoethoxy)acetonitrile |
InChI |
InChI=1S/C4F6INO/c5-2(6,1-12)13-4(9,10)3(7,8)11 |
Clave InChI |
LVZRVTVOHUZVJL-UHFFFAOYSA-N |
SMILES canónico |
C(#N)C(OC(C(F)(F)I)(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


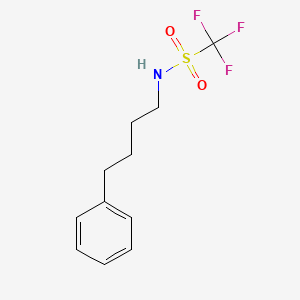
![Ethyl 2-chloro-2-[(4-methylsulfanylphenyl)hydrazinylidene]acetate](/img/structure/B14350077.png)
![1,2-Bis[(cyclopenta-1,3-dien-1-yl)methyl]benzene](/img/structure/B14350084.png)
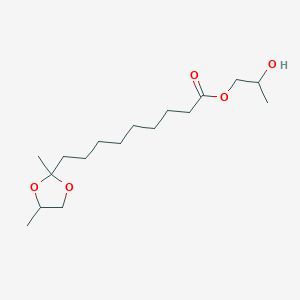

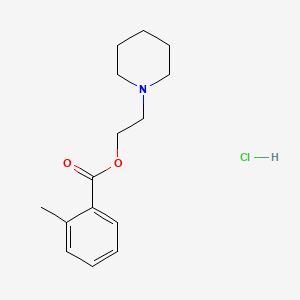
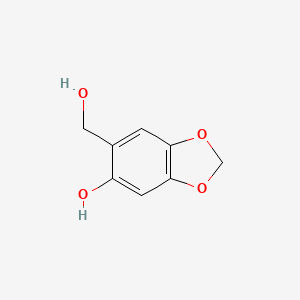
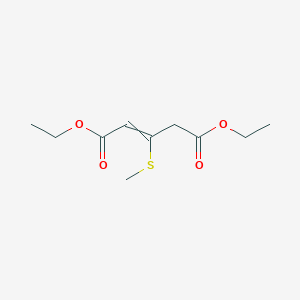
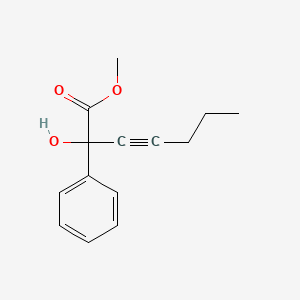
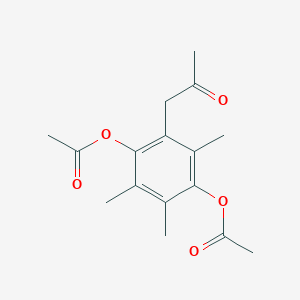
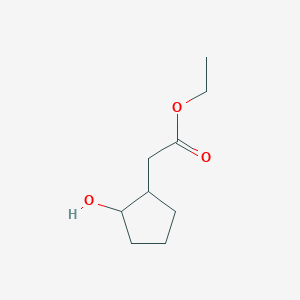
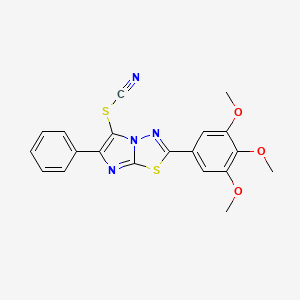
![3-[4-(Methylsulfanyl)phenyl]imidazolidine-2,4-dione](/img/structure/B14350141.png)
![Methyl 4-[4-(4-methoxy-4-oxobut-2-enoyl)-2,5-dimethylpiperazin-1-yl]-4-oxobut-2-enoate](/img/structure/B14350146.png)
